![molecular formula C66H52N2 B15147530 N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine CAS No. 216453-94-0](/img/structure/B15147530.png)
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine is a complex organic compound with a unique structure that includes multiple phenyl and fluorenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine typically involves multiple steps, starting from the preparation of intermediate compounds. One common approach is to use a series of coupling reactions, such as Suzuki or Stille coupling, to assemble the fluorenyl and phenyl groups . These reactions often require palladium catalysts and specific reaction conditions, such as inert atmospheres and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl amines with altered electronic properties.
科学研究应用
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: It is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying molecular interactions and developing new pharmaceuticals.
Industrial Applications: It is explored for use in coatings, adhesives, and other industrial products that require specific chemical properties.
作用机制
The mechanism of action of N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved include electron transfer and energy transfer processes that are critical for its function in devices like OLEDs.
相似化合物的比较
Similar Compounds
- N-[4-(9,9-dimethylfluoren-2-yl)phenyl]-4-biphenylamine
- N-(4-Biphenyl)-(9,9-dimethylfluoren-2-yl)amine
Uniqueness
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine is unique due to its complex structure, which includes multiple phenyl and fluorenyl groups. This structure imparts distinct electronic and optical properties, making it particularly valuable for applications in organic electronics and materials science. Compared to similar compounds, it offers enhanced stability and performance in specific applications, such as OLEDs and photovoltaic cells.
属性
CAS 编号 |
216453-94-0 |
|---|---|
分子式 |
C66H52N2 |
分子量 |
873.1 g/mol |
IUPAC 名称 |
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C66H52N2/c1-65(2)61-21-13-11-19-57(61)59-41-39-55(43-63(59)65)67(51-31-23-47(24-32-51)45-15-7-5-8-16-45)53-35-27-49(28-36-53)50-29-37-54(38-30-50)68(52-33-25-48(26-34-52)46-17-9-6-10-18-46)56-40-42-60-58-20-12-14-22-62(58)66(3,4)64(60)44-56/h5-44H,1-4H3 |
InChI 键 |
HXAISNAKWCZMJA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
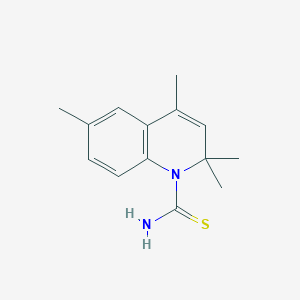
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)

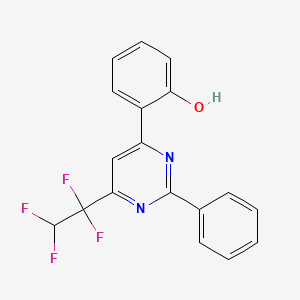
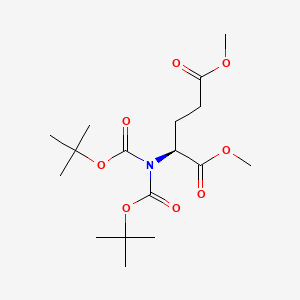

![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
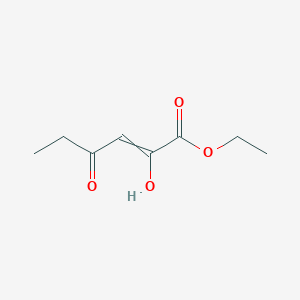
![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
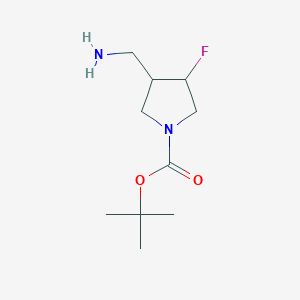
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
